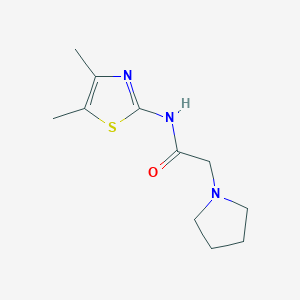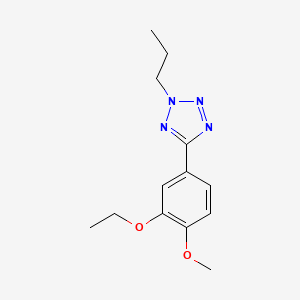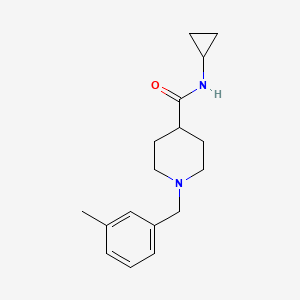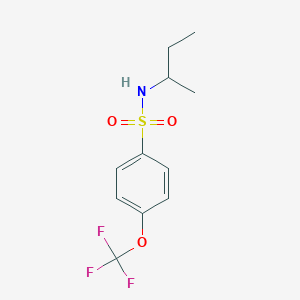![molecular formula C19H17NO2 B4438091 {4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)
{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol
描述
{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol, commonly known as BPPM, is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has been found to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of BPPM involves the inhibition of several signaling pathways that are involved in cell growth and survival. BPPM has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, BPPM has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BPPM has been found to exhibit several biochemical and physiological effects. Studies have shown that BPPM inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BPPM has been found to reduce the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. BPPM has also been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of using BPPM in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, BPPM has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases. However, one of the limitations of using BPPM in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of BPPM. One of the primary directions is the development of more efficient synthesis methods for BPPM. Additionally, further studies are needed to understand the mechanism of action of BPPM and its potential applications in the treatment of various diseases. Furthermore, studies are needed to evaluate the toxicity and pharmacokinetics of BPPM, which will be crucial in determining its potential use in clinical settings.
Conclusion:
In conclusion, BPPM is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. The synthesis method of BPPM involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-aminomethylpyridine in the presence of a palladium catalyst. BPPM has been found to exhibit several potential applications in scientific research, including cancer research and the treatment of inflammatory diseases. The mechanism of action of BPPM involves the inhibition of several signaling pathways that are involved in cell growth and survival. BPPM has been found to exhibit several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While BPPM has several advantages for lab experiments, its limited solubility in water is a significant limitation. Finally, there are several future directions for the study of BPPM, including the development of more efficient synthesis methods and further studies to understand its potential applications in clinical settings.
科学研究应用
BPPM has been found to exhibit several potential applications in scientific research. One of its primary applications is in the field of cancer research. Studies have shown that BPPM inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, BPPM has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
[4-(2-phenylmethoxyphenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-13-17-12-16(10-11-20-17)18-8-4-5-9-19(18)22-14-15-6-2-1-3-7-15/h1-12,21H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQFUMWHAXRJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)
![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)
![methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![N-isopropyl-N-(2-methoxyethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4438064.png)
![3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)

